(2Z)-3-bromoprop-2-ene-1-thiol, also known as 3-bromoprop-2-ene-1-thiol, is an organosulfur compound characterized by the presence of a bromine atom and a thiol group. Its molecular formula is , indicating it consists of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. The compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in organic synthesis.
Several methods exist for synthesizing (2Z)-3-bromoprop-2-ene-1-thiol:
(2Z)-3-bromoprop-2-ene-1-thiol has potential applications across various fields:
Interaction studies involving (2Z)-3-bromoprop-2-ene-1-thiol focus on its reactivity with other chemical species. For instance:
Several compounds are structurally or functionally similar to (2Z)-3-bromoprop-2-ene-1-thiol. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromopropene | Contains a double bond and bromine | Lacks the thiol group; primarily used in polymerization reactions. |
Propanethiol | Simple thiol without halogen | More straightforward reactivity; lacks unsaturation. |
3-Chloropropene | Similar structure but contains chlorine instead | Different halogen affects reactivity and stability. |
2-Methylpropane | Saturated hydrocarbon | No functional groups; serves as a non-reactive baseline for comparison. |
(2Z)-3-bromoprop-2-ene-1-thiol's unique combination of a bromine atom and a thiol group makes it particularly interesting for applications requiring both reactivity and biological activity.